molecular formula C17H20Cl3N7O3 B8224346 1-(2-(2-Aminoethoxy)-5-chloropyridin-3-YL)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-A]pyrimidin-6-YL)urea

1-(2-(2-Aminoethoxy)-5-chloropyridin-3-YL)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-A]pyrimidin-6-YL)urea

Cat. No.: B8224346
M. Wt: 476.7 g/mol
InChI Key: LXLYFFREPWKXJC-UHFFFAOYSA-N
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Description

1-(2-(2-Aminoethoxy)-5-chloropyridin-3-YL)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-A]pyrimidin-6-YL)urea is a complex organic compound that features a unique combination of pyridine, pyrazolo[1,5-a]pyrimidine, and urea moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Aminoethoxy)-5-chloropyridin-3-YL)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-A]pyrimidin-6-YL)urea typically involves multi-step organic reactions. The key steps include:

    Formation of the pyridine derivative: Starting with a chloropyridine, the aminoethoxy group is introduced via nucleophilic substitution.

    Synthesis of the pyrazolo[1,5-a]pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.

    Coupling of the two moieties: The pyridine and pyrazolo[1,5-a]pyrimidine derivatives are coupled using urea as a linker, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up reactions: Ensuring that the reactions can be performed on a larger scale without compromising the efficiency.

    Purification processes: Utilizing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Aminoethoxy)-5-chloropyridin-3-YL)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-A]pyrimidin-6-YL)urea can undergo various chemical reactions, including:

    Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Nucleophiles: Such as amines, thiols, or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(2-(2-Aminoethoxy)-5-chloropyridin-3-YL)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-A]pyrimidin-6-YL)urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(2-Aminoethoxy)-5-chloropyridin-3-YL)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-A]pyrimidin-6-YL)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-amine: Shares the pyrazolo[1,5-a]pyrimidine core.

    2-(2-Aminoethoxy)pyridine: Contains the aminoethoxy-pyridine moiety.

Uniqueness

1-(2-(2-Aminoethoxy)-5-chloropyridin-3-YL)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-A]pyrimidin-6-YL)urea is unique due to its combination of structural features, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[2-(2-aminoethoxy)-5-chloropyridin-3-yl]-3-[2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl]urea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N7O3.ClH/c1-9(28-2)15-12(8-21-14-6-13(19)25-26(14)15)24-17(27)23-11-5-10(18)7-22-16(11)29-4-3-20;/h5-9H,3-4,20H2,1-2H3,(H2,23,24,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLYFFREPWKXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=C(N=CC(=C3)Cl)OCCN)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl3N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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